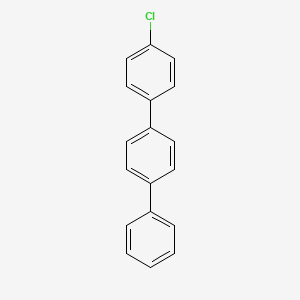

p-Terphenyl, 4-chloro-

Übersicht

Beschreibung

Polychlorinated terphenyls (PCTs), including "p-Terphenyl, 4-chloro-", are a class of polyhalogenated compounds that were used in applications similar to polychlorinated biphenyls (PCBs). These compounds have been of interest due to their environmental persistence and potential for bioaccumulation, although their production ceased in the 1970s. The synthesis of PCTs involves the chlorination of technical terphenyl, which includes ortho-, meta-, and para-terphenyls, leading to complex mixtures of polychlorinated compounds .

Synthesis Analysis

The synthesis of "p-Terphenyl, 4-chloro-" and other PCTs can be achieved through the chlorination of terphenyls or by using the Suzuki-coupling reaction. The Suzuki-coupling method allows for the selective synthesis of PCTs by reacting benzeneboronic acids with dibromobenzenes, which can yield good results for specific PCT congeners. This method is particularly useful for creating reference standards for environmental analysis .

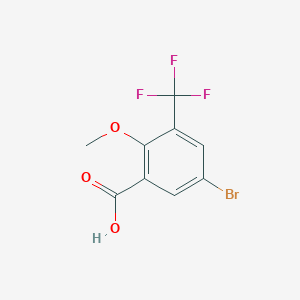

Molecular Structure Analysis

The molecular structure of PCTs, including "p-Terphenyl, 4-chloro-", can be characterized by various spectroscopic techniques such as NMR and FT-IR spectroscopy. These techniques help in confirming the structure and purity of the synthesized compounds. The FT-IR spectra, in particular, can be used to determine the chlorine substitution pattern in the terphenyl congeners .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of "p-Terphenyl, 4-chloro-" and related PCTs include their chromatographic behavior and mass spectrometric characteristics. The degree of chlorination affects their elution order in gas chromatography, with para-PCTs eluting differently than ortho- and meta-PCTs. Mass spectrometry in electron ionization and electron capture negative ion modes reveals differences in the molecular ion prominence and relative responses among the different PCT isomers .

Wissenschaftliche Forschungsanwendungen

Versatile Synthesis of p-Terphenyls

- Synthesis Methods : A versatile synthesis of Geländer-type p-terphenyls from diacetylenic precursors has been developed, offering excellent yields and confirmed structures through spectroscopy and X-ray crystallography (Modjewski, Lindeman, & Rathore, 2009).

Optical Applications

- Polarization Spectroscopy : p-Terphenyl is used in various optical devices, with electronic transitions investigated through synchrotron radiation linear dichroism spectroscopy, extending into the vacuum UV range. This study aids in understanding p-Terphenyl's applications as a wavelength shifter (Nguyen, Jones, Hoffmann, & Spanget-Larsen, 2018).

Electrochemistry and Electronics

- Electrochemical Properties : Research on terphenyl-bridged cyclometalated ruthenium–amine conjugated complexes demonstrates significant insights into their electrochemistry and electronic coupling, which is essential for applications in electronics (Li, Shen, Shao, & Zhong, 2018).

Liquid Crystal Properties

- Mesomorphic Properties : The synthesis and investigation of liquid-crystalline 4-alkyl-3-chloro(methyl)-4′-substituted biphenyls and terphenyls reveal that they form liquid-crystalline phases at lower temperatures and over a narrower range compared to their unsubstituted analogues (Bezborodov, Kondratenkov, Lapanik, & Trokhimets, 1991).

Photocatalysis

- Organo-Catalyst for Energy and Electron Transfer : p-Terphenyl has been converted into an effective photocatalyst for energy and electron transfer photoreactions in water, enhancing sustainable reaction conditions (Bertrams & Kerzig, 2021).

Polymers and Materials Science

- Polyamides and Polyimides : Soluble phenyl- or alkoxyphenyl-substituted rigid-rod polyamides and polyimides containing m-Terphenyls in the main chain have been synthesized, showcasing their potential in materials science (Spiliopoulos & Mikroyannidis, 1998).

Natural p-Terphenyls

- Biological Diversity : Natural p-Terphenyls display a range of biological activities, including cytotoxic, α-glucosidase inhibitory, antioxidant, and antimicrobial activities, attributed to their diverse structures (Li, Li, & Lou, 2018).

Third-Order Nonlinear Optical Response

- Nonlinear Optical Properties : Fluorinated terphenyl compounds have been synthesized and analyzed for their third-order nonlinear optical response, showing significant potential as efficient NLO molecules (Adeel et al., 2021).

Environmental Analysis

- Synthesis for Environmental Standards : The selective synthesis of polychlorinated terphenyls (PCTs) for environmental analytical purposes using the Suzuki-coupling reaction highlights the importance of PCTs in environmental analysis (Bahadir et al., 2003).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

This compound is a type of aromatic compound consisting of a central benzene ring substituted with two phenyl groups

Mode of Action

The central ring of p-Terphenyls, including 4-chloro-, is usually modified into more oxidized forms, such as para quinone and phenols . These modifications may influence the compound’s interactions with its targets and any resulting changes.

Biochemical Pathways

P-terphenyls have been reported to exhibit cytotoxic, antimicrobial, antioxidant, and α-glucosidase inhibitory effects . These effects suggest that p-Terphenyl, 4-chloro- may interact with multiple biochemical pathways, leading to a variety of downstream effects.

Result of Action

Given the reported biological activities of p-Terphenyls, it is plausible that p-Terphenyl, 4-chloro- could induce cytotoxicity, antimicrobial activity, antioxidant activity, and α-glucosidase inhibition .

Eigenschaften

IUPAC Name |

1-chloro-4-(4-phenylphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl/c19-18-12-10-17(11-13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQRLWSKBKUFWID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20347484 | |

| Record name | 1,1':4',1''-Terphenyl, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1762-83-0 | |

| Record name | 1,1':4',1''-Terphenyl, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bis[4-(trifluoromethyl)phenyl] sulfoxide](/img/structure/B3031091.png)

![[4-(2,2-Difluoroethoxy)phenyl]amine hydrochloride](/img/structure/B3031093.png)

![3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-c]oxathiazole 1,1-dioxide](/img/structure/B3031097.png)

![1-[(3-Methylphenoxy)acetyl]piperazine](/img/structure/B3031099.png)